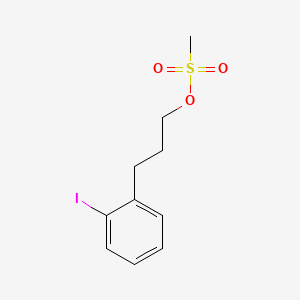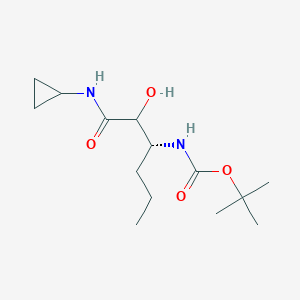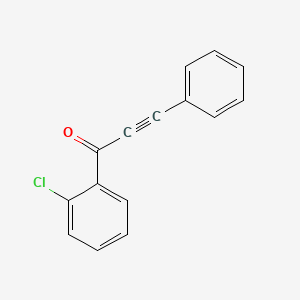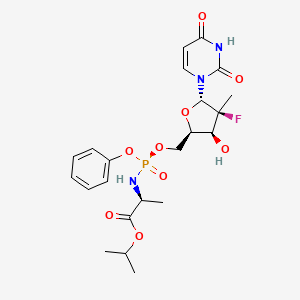
3-(2-Iodophenyl)propyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(2-Iodophenyl)propyl methanesulfonate involves the reaction of 3-(2-iodophenyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified by standard methods such as distillation or chromatography .
Análisis De Reacciones Químicas
3-(2-Iodophenyl)propyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-Iodophenyl)propyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Biological Studies: It can be used to study the effects of alkylating agents on biological systems, as it can form covalent bonds with nucleophilic sites in biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(2-Iodophenyl)propyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group is a good leaving group, which facilitates the formation of a covalent bond between the compound and the nucleophile. This can lead to the modification of proteins, DNA, and other biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar compounds to 3-(2-Iodophenyl)propyl methanesulfonate include:
3-(2-Bromophenyl)propyl methanesulfonate: Similar structure but with a bromine atom instead of iodine.
3-(2-Chlorophenyl)propyl methanesulfonate: Similar structure but with a chlorine atom instead of iodine.
3-(2-Fluorophenyl)propyl methanesulfonate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence the reactivity and properties of the compound compared to its bromine, chlorine, and fluorine analogs .
Propiedades
Fórmula molecular |
C10H13IO3S |
|---|---|
Peso molecular |
340.18 g/mol |
Nombre IUPAC |
3-(2-iodophenyl)propyl methanesulfonate |
InChI |
InChI=1S/C10H13IO3S/c1-15(12,13)14-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 |
Clave InChI |
RAXPFOAJBCBGIZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)


![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)

![5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14113306.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14113330.png)

![3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113335.png)
![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14113346.png)

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113360.png)
